Physicochemical Property Divergence versus the 3,4-Difluoro Analog
The target compound exhibits a higher predicted lipophilicity (XLogP3 ≈ 3.1) than the 3,4-difluoro analog (CAS 2034438-41-8, XLogP3 = 2.6) [1][2]. This ~0.5 log unit increase is attributable to the presence of a single chlorine atom replacing the second fluorine, which reduces polarity. Additionally, the topological polar surface area (TPSA) of the target compound (~51 Ų) is lower than that of the 3,4-difluoro analog (55.1 Ų) [2], indicating potentially improved membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.1 (predicted); TPSA ≈ 51 Ų (predicted) |
| Comparator Or Baseline | 3,4-Difluoro analog (CAS 2034438-41-8): XLogP3 = 2.6 (computed), TPSA = 55.1 Ų (computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔTPSA ≈ −4.1 Ų |
| Conditions | Computed via XLogP3 algorithm; TPSA calculated from 2D structure. No experimental log P or log D data available. |
Why This Matters
Higher lipophilicity and lower TPSA may favor blood-brain barrier penetration or cellular uptake, guiding selection for CNS-targeted programs over the less permeable 3,4-difluoro variant.
- [1] PubChem. Predicted XLogP3-AA value for 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide. View Source
- [2] Kuujia.com. 3,4-Difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide (CAS 2034438-41-8) – Computed Properties. View Source
